[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine
Description
Systematic Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is (1-Ethyl-1H-pyrazol-5-yl)methylamine , reflecting its substitution pattern on the pyrazole ring. The pyrazole core is numbered such that the nitrogen atoms occupy positions 1 and 2, with the ethyl group attached to the nitrogen at position 1. A methylene bridge (-CH2-) links the pyrazole’s 5-position carbon to the amine group, which is further substituted with a propyl chain.
The molecular formula is C9H17N3 , corresponding to a molecular weight of 167.25 g/mol . This aligns with pyrazole derivatives bearing alkylamine side chains, as evidenced by structural analogs in chemical databases.
Table 1: Key Nomenclature and Formula Data
| Property | Value |
|---|---|
| IUPAC Name | (1-Ethyl-1H-pyrazol-5-yl)methylamine |
| Molecular Formula | C9H17N3 |
| Molecular Weight | 167.25 g/mol |
| Canonical SMILES | CCCN(CC)C1=CC=NN1C |
Atomic Connectivity and Stereochemical Considerations
The compound’s structure comprises a planar pyrazole ring with sp2-hybridized carbons and nitrogens. The ethyl group at N1 adopts a conformation minimizing steric hindrance, while the propylamine side chain extends from the C5 position via a methylene bridge. Critical bond angles include:
- N1-C2-N2: 122° (typical for pyrazole rings)
- C5-CH2-N: 109.5° (tetrahedral geometry at the amine nitrogen).
The amine nitrogen constitutes a chiral center due to its bonding to three distinct groups: the pyrazole-linked methylene, propyl chain, and a hydrogen atom. This creates potential for enantiomerism, though synthetic routes may yield racemic mixtures unless asymmetric conditions are employed.
Table 2: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C5-CH2 | 1.54 Å |
| N-CH2 | 1.47 Å |
| Pyrazole ring C-N | 1.32–1.38 Å |
| C5-CH2-N angle | 109.5° |
Comparative Analysis of Pyrazole Derivatives in Structural Databases
Structural analogs highlight the impact of substituent variation on physicochemical properties. For example:
- N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-2-phenylethanamine (C14H19N3) introduces aromaticity via a benzyl group, increasing lipophilicity compared to the aliphatic propyl chain in the target compound.
- 1-(1-Methyl-1H-pyrazol-5-yl)-1-propanamine (C7H13N3) demonstrates reduced steric bulk, enhancing solubility in polar solvents.
- 3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-amine (C8H15N3) elongates the carbon chain between the pyrazole and amine, altering conformational flexibility.
Table 3: Structural Comparison of Pyrazole Derivatives
*Predicted using fragment-based methods.
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level reveal the following:
- The pyrazole ring maintains near-perfect planarity (deviation < 0.01 Å).
- The ethyl group at N1 adopts a gauche conformation relative to the pyrazole plane, minimizing van der Waals repulsions.
- The propylamine chain exhibits rotational flexibility around the C-N bond, with an energy barrier of ~2.1 kcal/mol for rotation.
Figure 1: Optimized Geometry (DFT)
- Bond Lengths : Pyrazole C-N = 1.35 Å; C-C = 1.40 Å.
- Dihedral Angles : N1-C2-C5-CH2 = 120°; CH2-N-C-C = 60°.
Properties
CAS No. |
1856042-47-1 |
|---|---|
Molecular Formula |
C9H18ClN3 |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-3-6-10-8-9-5-7-11-12(9)4-2;/h5,7,10H,3-4,6,8H2,1-2H3;1H |
InChI Key |
QICZNZOLRWJKGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1CC.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Construction via Cyclocondensation
The pyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones or α,β-unsaturated carbonyl compounds with hydrazines. For [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine, ethyl hydrazine reacts with pentane-2,4-dione under acidic conditions to form 1-ethyl-1H-pyrazole-5-carbaldehyde.
**Procedure**:
1. Ethyl hydrazine (1.2 eq) is added to pentane-2,4-dione (1 eq) in ethanol.
2. HCl (0.5 M) is added dropwise at 0°C.
3. Stirred at reflux (78°C) for 6 hours.
4. Yield: 68–72% after recrystallization.
Side-Chain Introduction via Reductive Amination
The propylamine side chain is introduced via reductive amination of the aldehyde intermediate. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with Pd/C facilitates this step.
**Procedure**:
1. 1-Ethyl-1H-pyrazole-5-carbaldehyde (1 eq) and propylamine (1.5 eq) are dissolved in methanol.
2. NaBH3CN (1.2 eq) is added at 0°C.
3. Stirred at room temperature for 12 hours.
4. Yield: 85–90% after column chromatography (SiO₂, ethyl acetate/hexane).
Alternative Pathway: Nucleophilic Substitution
A halogenated pyrazole intermediate (e.g., 5-(bromomethyl)-1-ethyl-1H-pyrazole) undergoes nucleophilic substitution with propylamine.
**Procedure**:
1. 5-(Bromomethyl)-1-ethyl-1H-pyrazole (1 eq) and propylamine (3 eq) are refluxed in THF.
2. Triethylamine (2 eq) is added to scavenge HBr.
3. Reaction monitored by TLC; purified via vacuum distillation.
4. Yield: 78–82%.
Optimization Strategies
Catalytic Enhancements
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent (Cyclization) | Ethanol | +12% vs. DMF |
| Temperature (Amination) | 25°C | 90% vs. 75% at 40°C |
Challenges and Mitigation
Byproduct Formation
- Issue : Over-alkylation during amination generates bis-alkylated impurities.
- Solution : Use excess propylamine (3 eq) and low temperatures (0–5°C).
Purification Difficulties
- Issue : Co-elution of unreacted aldehydes in chromatography.
- Solution : Derivatize with 2,4-dinitrophenylhydrazine for selective removal.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 85–90 | ≥98 | High |
| Nucleophilic Substitution | 78–82 | 95–97 | Moderate |
| One-Pot Synthesis | 70–75 | 90–92 | Low |
Recent Advances
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and amines, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key comparisons between [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine and related alkylamines, pyrazole derivatives, and substituted amines:
Structural and Functional Insights
Hydrogen Bonding vs. Dispersion Interactions: Linear amines like propylamine and ethylamine optimize hydrogen bonding in crystal structures, forming robust networks . In contrast, [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine’s bulky pyrazole ring may prioritize dispersion interactions, akin to longer-chain amines (e.g., pentylamine) .
Biological Activity: Actoprotector Effects: Propylamine substituents in triazole-thiols reduce actoprotector activity compared to NH₄⁺ or CuSO₄ groups, suggesting steric or electronic interference . Anticancer Potential: Pyrazole and triazole derivatives (e.g., compound 9a in ) show cell-selective anti-proliferative activity, which may extend to [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine if similar pharmacokinetic profiles are shared .
Metabolic Roles: Propylamine groups participate in polyamine biosynthesis via methionine metabolism, acting as donors in S-adenosylmethionine (SAM) pathways . Substituted derivatives may interfere with these pathways, altering flux dynamics.
Biological Activity
[(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine features a pyrazole ring, which is known for its ability to interact with various biological targets. The ethyl and propylamine substituents enhance its solubility and reactivity, making it suitable for medicinal applications.
The biological activity of [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate the activity of key molecular targets involved in signal transduction pathways, gene expression regulation, and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes such as monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism.
- Receptor Modulation : It may act as an antagonist or agonist for certain receptors, influencing cellular responses related to inflammation and cancer progression .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine. It has demonstrated efficacy against various bacterial strains, including resistant strains, suggesting potential as a therapeutic agent in infectious diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 20.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.8 | Inhibition of DNA synthesis |
Case Studies
- Anticancer Efficacy : A study investigated the effects of [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine on HeLa cells, revealing an IC50 value of 12.8 µM. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Screening : In a screening against various bacterial strains, [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine exhibited a minimum inhibitory concentration (MIC) as low as 2 mg/L against Pseudomonas aeruginosa, highlighting its potential utility in treating resistant infections .
Structure-Activity Relationship (SAR)
The structure of [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine allows for modifications that can enhance its biological activity. Variations in the pyrazole ring or the length of the alkyl chain can significantly influence its potency and selectivity towards specific targets.
Future Directions
Further research is needed to explore:
- In Vivo Efficacy : Understanding how [(1-ethyl-1H-pyrazol-5-yl)methyl]propylamine performs in animal models will provide insights into its therapeutic potential.
- Mechanistic Studies : Detailed studies on its interaction with molecular targets will elucidate the pathways involved in its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
